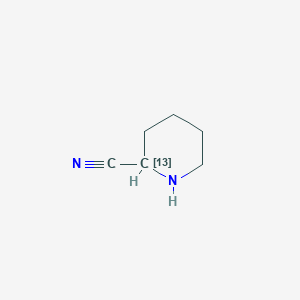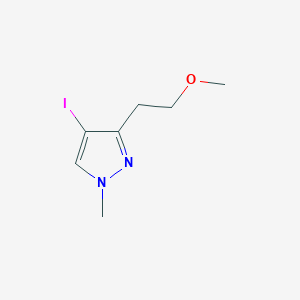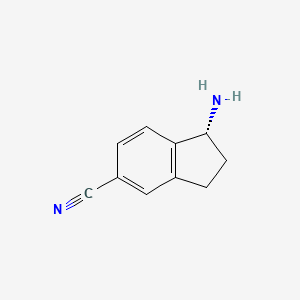
(213C)azinane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(213C)azinane-2-carbonitrile is a heterocyclic organic compound that features a six-membered ring containing one nitrogen atom and a nitrile group attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (213C)azinane-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of azinane with cyanogen bromide under basic conditions. Another method includes the cyclization of appropriate precursors such as 2-aminonitriles in the presence of suitable catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature and pressure control, is crucial for efficient production.
化学反応の分析
Types of Reactions
(213C)azinane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted azinane derivatives.
科学的研究の応用
(213C)azinane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (213C)azinane-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or DNA. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its biological activity.
類似化合物との比較
Similar Compounds
Piperidine-2-carbonitrile: Similar structure but with a five-membered ring.
Pyrrolidine-2-carbonitrile: Contains a five-membered ring with one nitrogen atom.
Morpholine-2-carbonitrile: Features a six-membered ring with one oxygen and one nitrogen atom.
Uniqueness
(213C)azinane-2-carbonitrile is unique due to its six-membered ring structure with a nitrile group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.
特性
分子式 |
C6H10N2 |
|---|---|
分子量 |
111.15 g/mol |
IUPAC名 |
(213C)azinane-2-carbonitrile |
InChI |
InChI=1S/C6H10N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-4H2/i6+1 |
InChIキー |
YAVXLTMRALFZIS-PTQBSOBMSA-N |
異性体SMILES |
C1CCN[13CH](C1)C#N |
正規SMILES |
C1CCNC(C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetic acid, [(1-methyl-1H-benzimidazol-2-yl)amino]oxo-](/img/structure/B12949425.png)
![2,14-bis(2-ethylhexoxy)-9,12,21,24-tetrathia-5,17-diazaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaene](/img/structure/B12949428.png)


![5-chloro-4-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12949441.png)



![13-hydroxy-10,16-bis[3-(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B12949474.png)
![N-(1-(1H-Benzo[d]imidazol-2-yl)-2-(4-methoxyphenyl)vinyl)benzamide](/img/structure/B12949476.png)


